molecular formula C9H16O3 B8418253 2-Ethylbutyl pyruvate

2-Ethylbutyl pyruvate

Cat. No.: B8418253
M. Wt: 172.22 g/mol
InChI Key: VIKSDBSJOWCTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylbutyl pyruvate is a chemical ester derived from pyruvic acid. As a derivative of pyruvic acid—a key intermediate in metabolic pathways like glycolysis—this compound is of significant interest in research and industrial applications . In scientific research, esters of pyruvic acid are often investigated for their properties as potential antioxidants and anti-inflammatory agents. For instance, the simpler ethyl pyruvate analogue has demonstrated efficacy in reducing oxidative stress and suppressing pro-inflammatory pathways in various preclinical models . Its mechanism of action is often attributed to the direct scavenging of reactive oxygen species (ROS), such as hydrogen peroxide, through a decarboxylation reaction . Furthermore, research on ethyl pyruvate has shown it can inhibit the release of key inflammatory mediators like HMGB1 and TNF-α . Given its structure, this compound may offer enhanced lipophilicity compared to shorter-chain esters, potentially influencing its bioavailability and interaction with biological systems. In the flavor and fragrance industry, the compound is valued for its fruity, caramel-like odor and is utilized as a specialty ingredient in formulations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and conduct appropriate risk assessments before laboratory handling.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-ethylbutyl 2-oxopropanoate

InChI

InChI=1S/C9H16O3/c1-4-8(5-2)6-12-9(11)7(3)10/h8H,4-6H2,1-3H3

InChI Key

VIKSDBSJOWCTOG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C(=O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Ethylbutyl pyruvate is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential as therapeutic agents in treating diseases characterized by inflammation and oxidative stress.

  • Anti-inflammatory Properties : Ethyl pyruvate has been shown to exert protective effects against inflammation in various animal models. For instance, it has demonstrated efficacy in reducing organ damage during systemic inflammatory responses, such as sepsis and pancreatitis, by modulating immune responses and reducing cytokine production .
  • Neurological Applications : Research indicates that ethyl pyruvate may have neuroprotective effects. Studies involving brain injury models have shown that it can mitigate damage and improve recovery outcomes following traumatic brain injuries . This suggests potential applications in treating conditions like traumatic brain injury and stroke.

Biochemical Applications

The biochemical properties of this compound make it a valuable compound for metabolic studies.

  • Cell Metabolism : Ethyl pyruvate plays a crucial role in cellular metabolism, particularly in glycolysis and the tricarboxylic acid cycle (TCA cycle). Studies have indicated that it can enhance ATP production under high-glucose conditions, which is vital for maintaining cell viability and function .
  • Antioxidative Effects : As a derivative of pyruvic acid, ethyl pyruvate exhibits antioxidative properties by scavenging reactive oxygen species (ROS). This activity is significant in protecting cells from oxidative damage, which is implicated in various chronic diseases, including diabetes and cancer .

Therapeutic Applications

The therapeutic potential of this compound extends to several clinical areas:

  • Cardiovascular Protection : Ethyl pyruvate has been studied for its cardioprotective effects during ischemia-reperfusion injury. It has been shown to reduce myocardial damage and improve functional recovery post-ischemia .
  • Diabetes Management : Preliminary studies suggest that ethyl pyruvate may help regulate glucose metabolism and improve insulin sensitivity, making it a candidate for managing diabetes-related complications .

4.1. Study on Pancreatitis

In a controlled study involving rats with induced severe acute pancreatitis, treatment with ethyl pyruvate resulted in significant reductions in liver and pancreatic tissue damage. The study concluded that ethyl pyruvate effectively modulates inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β .

4.2. Neuroprotection in Brain Injury

A study examining the effects of ethyl pyruvate on cortical contusion injury found that administration led to improved neurological outcomes and reduced tissue loss compared to control groups. This highlights its potential application in neurotrauma management .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnti-inflammatory agentReduces cytokine levels; protects against organ damage
Biochemical ResearchMetabolic enhancerIncreases ATP production under high-glucose conditions
Therapeutic InterventionCardiovascular protectionMitigates myocardial damage during ischemia-reperfusion
Diabetes ManagementGlucose regulationImproves insulin sensitivity; reduces complications

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Pyruvate (C₅H₈O₃)

Structural Features : Ethyl pyruvate consists of a pyruvic acid backbone esterified with an ethyl group. It is a smaller, less branched molecule compared to 2-ethylbutyl pyruvate.
Physicochemical Properties :

  • Molecular Weight : 116.12 g/mol
  • Density : 1.045 g/mL at 25°C
  • Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to its short alkyl chain .

Biological Activity :
Ethyl pyruvate is extensively studied for its anti-inflammatory and antioxidant properties. It modulates redox pathways (e.g., NF-κB inhibition) and metabolic processes, making it a candidate for treating sepsis, ischemia-reperfusion injury, and autoimmune disorders .

2-Ethylhexyl Palmitate (C₂₄H₄₈O₂)

Structural Features : Unlike pyruvate esters, this compound is a palmitic acid ester with a 2-ethylhexyl group. The longer alkyl chain and saturated fatty acid backbone confer distinct properties.
Physicochemical Properties :

  • Molecular Weight : 368.64 g/mol
  • Solubility : Lipophilic, with low water solubility, typical of long-chain esters .

Applications :
Primarily used in cosmetics and lubricants due to its emollient properties. Unlike pyruvate esters, it lacks significant redox or metabolic activity.

Hypothetical this compound (C₉H₁₆O₃)

Structural Features : A pyruvate ester with a branched 2-ethylbutyl group. The increased chain length and branching compared to ethyl pyruvate likely reduce polarity and enhance lipid solubility.
Inferred Properties :

  • Molecular Weight : ~172.22 g/mol (estimated).
  • Solubility : Expected to be less water-soluble than ethyl pyruvate but more soluble than 2-ethylhexyl palmitate.
  • Stability : Branched alkyl chains may improve stability against enzymatic hydrolysis compared to linear analogs.

Potential Biological Activity: Based on ethyl pyruvate’s mechanism, this compound may retain redox activity but with altered pharmacokinetics (e.g., prolonged half-life due to reduced renal clearance). However, bulkier esters often exhibit reduced cellular uptake, which could limit efficacy .

Data Table: Comparative Analysis

Property Ethyl Pyruvate 2-Ethylhexyl Palmitate This compound (Hypothetical)
Molecular Formula C₅H₈O₃ C₂₄H₄₈O₂ C₉H₁₆O₃
Molecular Weight (g/mol) 116.12 368.64 ~172.22
Density (g/mL) 1.045 ~0.86 (typical for esters) ~1.0 (estimated)
Water Solubility High Low Moderate
Biological Activity Anti-inflammatory Emollient Potential redox activity
Primary Applications Pharmaceuticals Cosmetics Underexplored

Key Research Findings

Structural Impact on Bioactivity : Ethyl pyruvate’s small size facilitates rapid cellular uptake, while bulkier esters like this compound may exhibit delayed absorption but improved tissue retention .

Analytical Challenges : Fluorimetric assays for pyruvate detection are sensitive to structural analogs. For instance, α-ketoacids (e.g., pyruvate derivatives) can interfere with measurements, necessitating method validation when analyzing esters with similar backbones .

Metabolic Fate: Ethyl pyruvate is metabolized into pyruvate and ethanol, contributing to its therapeutic effects. Longer-chain esters may undergo slower hydrolysis, altering metabolic contributions .

Q & A

Q. What safety protocols are essential when handling 2-Ethylbutyl pyruvate in laboratory settings?

  • Methodological Answer : Researchers must follow strict safety protocols due to its flammability (Flash Point: 46°C) and skin corrosion risks (Skin Corr. 1B classification) . Key steps include:
  • Conducting hazard-specific training, including emergency response (e.g., spill management, first aid) .
  • Using flame-resistant equipment and ensuring proper ventilation.
  • Documenting risk assessments and obtaining approval from the principal investigator (PI) for novel reaction scales or conditions .
    Table 1: Key Safety Data
PropertyValueSource
Flash Point46°C (closed cup)
Storage Class3 (Flammable liquids)

Q. Which analytical methods are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal due to its sensitivity and specificity . Protocols should include:
  • Calibration with certified reference standards.
  • Validation of limits of detection (LOD) and quantification (LOQ).
  • Reporting raw data, mass spectra, and bioinformatics analysis for reproducibility .

Q. How do physicochemical properties of this compound influence experimental design?

  • Methodological Answer : Key properties include density (0.876 g/mL) and molecular weight (144.21 g/mol), which affect solvent compatibility and reaction stoichiometry . Researchers should:
  • Adjust reaction volumes based on density for precise molar calculations.
  • Use inert atmospheres (e.g., Schlenk lines) to prevent degradation during volatile reactions .

Advanced Research Questions

Q. How can researchers design experiments to study the reaction mechanisms of this compound in enzyme-catalyzed systems?

  • Methodological Answer :
  • Use isotopic labeling (e.g., ¹³C-pyruvate) to trace metabolic pathways .
  • Employ stopped-flow kinetics to monitor intermediate formation under varying pH/temperature .
  • Validate hypotheses using computational modeling (e.g., molecular dynamics simulations) .

Q. What strategies resolve contradictions in literature data on this compound’s enzyme inhibition effects?

  • Methodological Answer :
  • Conduct meta-analyses to identify confounding variables (e.g., buffer composition, enzyme sources) .
  • Replicate studies under standardized conditions, ensuring transparency in materials and methods .
  • Apply statistical rigor (e.g., p-value thresholds, effect size calculations) to assess significance .

Q. How can high-pressure techniques optimize reaction equilibria in this compound synthesis?

  • Methodological Answer :
  • Utilize continuous fixed-bed reactors to study pressure-dependent affinity shifts (e.g., ≥10 bar) .
  • Monitor equilibrium constants (Keq) via in-situ FTIR or NMR spectroscopy.
  • Compare results with low-pressure controls to isolate pressure-specific effects .

Q. What experimental frameworks test this compound’s role in mitochondrial transport mechanisms?

  • Methodological Answer :
  • Isolate mitochondria and measure pyruvate uptake rates using radiolabeled tracers .
  • Apply inhibitors (e.g., α-cyano-4-hydroxycinnamate) to distinguish transport pathways .
  • Validate findings with CRISPR-edited cell lines lacking specific transporters .

Methodological Notes

  • Data Integrity : Maintain raw datasets in repositories like Zenodo for peer validation .
  • Instrumentation : Report metrics (e.g., HPLC column specifications, MS ionization modes) to ensure replicability .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving biological systems .

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